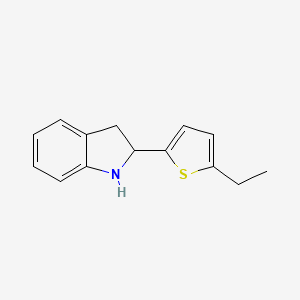

2-(5-Ethylthiophen-2-yl)indoline

Description

2-(5-Ethylthiophen-2-yl)indoline is a heterocyclic compound featuring an indoline core fused with a 5-ethyl-substituted thiophene ring. Its molecular formula is C₁₄H₁₅NS, with a molecular weight of 197.25 g/mol . The indoline moiety contributes aromaticity and planar rigidity, while the ethyl-thiophene group enhances electronic properties and steric bulk, influencing both chemical reactivity and biological interactions.

Synthesis: The compound is synthesized via cross-coupling reactions between indoline derivatives and functionalized thiophenes, optimized for temperature, solvent (e.g., DMF or THF), and catalysts. Characterization relies on NMR, mass spectrometry, and IR spectroscopy to confirm purity and structure .

Biological Relevance: Indoline-thiophene hybrids are explored for anti-cancer, anti-inflammatory, and neuroprotective activities. The ethyl group on thiophene may improve lipophilicity, enhancing membrane permeability and target binding .

Properties

Molecular Formula |

C14H15NS |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

2-(5-ethylthiophen-2-yl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H15NS/c1-2-11-7-8-14(16-11)13-9-10-5-3-4-6-12(10)15-13/h3-8,13,15H,2,9H2,1H3 |

InChI Key |

SMWUUOUGADADCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C2CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoline derivatives, including 2-(5-ethylthiophen-2-yl)indoline, often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . For this compound, the starting materials would include a suitable thiophene derivative and an appropriate hydrazine compound. The reaction conditions usually involve refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of indoline derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylthiophen-2-yl)indoline can undergo various chemical reactions, including:

Oxidation: This reaction can convert the indoline to an indole derivative.

Reduction: Reduction reactions can modify the functional groups attached to the indoline ring.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(5-ethylthiophen-2-yl)indole .

Scientific Research Applications

2-(5-Ethylthiophen-2-yl)indoline has various applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: Indoline derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

Industry: Indoline derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-ethylthiophen-2-yl)indoline involves its interaction with specific molecular targets. For example, some indoline derivatives exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing the secretion of inflammatory cytokines . The exact pathways and molecular targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Ethyl vs.

- Indoline vs. Quinoline Cores: Quinoline derivatives (e.g., 6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid) exhibit stronger DNA-binding activity due to their planar aromatic structure, whereas indoline’s saturated ring may favor enzyme inhibition via conformational flexibility .

- Halogenated Derivatives : Iodine in 2-(5-Iodothiophen-2-yl)acetic acid introduces heavy atom effects, useful in radiopharmaceuticals, but reduces metabolic stability compared to the ethyl group in the target compound .

Biological Activity

2-(5-Ethylthiophen-2-yl)indoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with thiophene compounds. The synthetic pathway often includes the use of various catalysts and conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives with thiophene rings have shown effectiveness against drug-resistant strains of bacteria and fungi. Studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen | Activity | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition observed | |

| Vancomycin-resistant Enterococcus faecium | Significant activity | |

| Candida auris | High efficacy against resistant strains |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, the compound has demonstrated anti-proliferative activity against HT-29 colon cancer cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cellular signaling pathways or microbial resistance mechanisms.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in microbial metabolism, leading to growth inhibition.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Case Studies

Several studies have focused on the biological evaluation of indoline derivatives, including this compound:

- Study on Antimicrobial Activity : A study assessed the efficacy of various indoline derivatives against resistant bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

- Cytotoxicity Assessment : Another study evaluated the anti-proliferative effects on different cancer cell lines, establishing a correlation between structural modifications and enhanced activity .

- Mechanistic Insights : Research has explored how structural features influence biological activity, providing insights into how modifications can enhance potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.